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Abstract
Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene or tosylacetylene, is a

versatile bifunctional reagent that has carved a significant niche in modern organic synthesis.

Its unique electronic properties, stemming from the electron-withdrawing sulfonyl group and the

reactive carbon-carbon triple bond, render it a powerful tool for the construction of complex

molecular architectures. This technical guide provides an in-depth exploration of the discovery,

history, and synthetic utility of ethynyl p-tolyl sulfone, with a focus on its applications in

synthetic methodology and its relevance to drug discovery and development. Detailed

experimental protocols, tabulated quantitative data, and graphical representations of synthetic

pathways are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context
The development of ethynyl p-tolyl sulfone is rooted in the broader interest in α,β-acetylenic

sulfones as highly reactive intermediates in organic synthesis. The powerful electron-

withdrawing nature of the arylsulfonyl group activates the alkyne for a variety of chemical

transformations. Initially, interest in arylsulfonyl acetylenes stemmed from their potent activity

as Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles.

[1] Over time, their utility expanded to include applications as dienophiles in Diels-Alder

reactions and as precursors for a myriad of other functional groups and molecular scaffolds.
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While a singular "discovery" of ethynyl p-tolyl sulfone is not clearly documented, its

emergence is intertwined with the development of synthetic methods for acetylenic sulfones in

the mid to late 20th century. Early methods for the preparation of arylsulfonyl acetylenes often

involved harsh reaction conditions.[1] A significant advancement came with the work of

Bhattacharya and co-workers, which laid the groundwork for a more practical and widely

adopted Friedel-Crafts-based approach.[2] This methodology was later refined and popularized

by Leo A. Paquette and his research group, leading to the reliable and scalable synthesis that

is predominantly used today.[1]

Physicochemical and Spectroscopic Properties
Ethynyl p-tolyl sulfone is a white to light yellow crystalline solid at room temperature. It is

soluble in many common organic solvents.[2][3] Key physical and spectroscopic data are

summarized in the tables below for easy reference.

Table 1: Physical Properties of Ethynyl p-Tolyl Sulfone
Property Value Reference

Molecular Formula C₉H₈O₂S [4][5]

Molecular Weight 180.22 g/mol [4][5]

Melting Point 73-75 °C [1][2][3]

Boiling Point 297.9 °C at 760 mmHg [4]

Appearance
White to light yellow

powder/crystal
[4]

Table 2: Spectroscopic Data of Ethynyl p-Tolyl Sulfone
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¹H NMR (CDCl₃)

Chemical Shift (δ) Multiplicity Coupling Constant (J) Integration

7.88 d 8.5 Hz 2H

7.38 dd 8.5, 0.6 Hz 2H

3.52 s 1H

2.47 s 3H

Reference [1]

¹³C NMR (CDCl₃)

Chemical Shift (δ)

145.9, 137.7, 130.0,

127.8, 81.1, 80.4, 21.8

Reference

Infrared (IR) (KBr)

Wavenumber (cm⁻¹) Assignment

3235 ≡C-H stretch

2068.5 C≡C stretch

1349.7, 1168.8 S=O stretch

Reference [1]

Mass Spectrometry

(MS)

Technique m/z Relative Intensity

CI (isobutane) 181 (M⁺ + 1) 100%

Reference [1]
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Several synthetic routes to ethynyl p-tolyl sulfone have been reported over the years,

including the oxidation of the corresponding ethynyl thioether, dehydrohalogenation of vinyl

halides, and the diazotization of aminoisoxazoles.[1][2] However, the most reliable and

commonly employed method is a two-step procedure starting from bis(trimethylsilyl)acetylene,

based on the work of Bhattacharya and refined by Paquette.[1][2]

Paquette's Two-Step Synthesis
This procedure, detailed in Organic Syntheses, provides a reproducible and scalable route to

high-purity ethynyl p-tolyl sulfone.[1] The overall workflow is depicted below.

Step 1: Friedel-Crafts Sulfonylation Step 2: Desilylation

p-Toluenesulfonyl chloride
p-Toluenesulfonyl chloride-

AlCl₃ complex

CH₂Cl₂

Aluminum chloride
Bis(trimethylsilyl)acetylene

F

CH₂Cl₂
0 °C to rt

p-Tolyl 2-(trimethylsilyl)ethynyl sulfone p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

Hydrolysis
(HCl, ice)

JMethanol
30 °C

K₂CO₃ / KHCO₃ buffer

Ethynyl p-tolyl sulfoneWorkup & Purification

Click to download full resolution via product page

Figure 1: Synthetic workflow for Ethynyl p-tolyl sulfone.

Detailed Experimental Protocols
The following protocols are adapted from the procedure published in Organic Syntheses.[1]

Step 1: p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet,

place 200 mL of dry dichloromethane and 29.4 g (0.22 mol) of freshly powdered anhydrous

aluminum chloride.

Add p-toluenesulfonyl chloride (41.9 g, 0.22 mol) and shake the resulting dark-brown mixture

occasionally for 20 minutes at room temperature to form the p-toluenesulfonyl chloride–

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b081321?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV8P0281
https://www.researchgate.net/figure/Huangs-synthesis-of-acetylenic-sulfones-and-b-keto-sulfones_fig34_51069630
http://www.orgsyn.org/demo.aspx?prep=CV8P0281
https://www.researchgate.net/figure/Huangs-synthesis-of-acetylenic-sulfones-and-b-keto-sulfones_fig34_51069630
https://www.benchchem.com/product/b081321?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV8P0281
https://www.benchchem.com/product/b081321?utm_src=pdf-body-img
https://www.benchchem.com/product/b081321?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=CV8P0281
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aluminum chloride complex.

In a separate 1-L, three-necked, round-bottomed flask equipped with an addition funnel and

a magnetic stirring bar, charge bis(trimethylsilyl)acetylene (34.0 g, 0.20 mol) and 200 mL of

dry dichloromethane. Cool the solution to 0 °C in an ice-water bath.

Quickly filter the p-toluenesulfonyl chloride–aluminum chloride complex through a glass wool

plug into the addition funnel.

Add the complex dropwise over 1 hour to the cold, stirred silylacetylene solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 12 hours.

Hydrolyze the mixture by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice

(200 g).

Separate the organic layer, wash twice with water (150 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to give a brown solid. Recrystallize from light

petroleum ether to yield 39.7–40.4 g (79–80%) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone as

white crystals.

Step 2: Ethynyl p-tolyl sulfone

In a 1-L, three-necked, round-bottomed flask equipped with a thermometer, an addition

funnel, a nitrogen inlet, and a magnetic stirring bar, charge p-tolyl 2-(trimethylsilyl)ethynyl

sulfone (25.2 g, 0.1 mol) and 300 mL of reagent-grade methanol. Stir for 30 minutes to

obtain a clear solution.

In the addition funnel, place 350 mL of an aqueous buffer solution of potassium carbonate

(6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).

Add the buffer at a rate that maintains the reaction temperature at 30 °C.

After the addition is complete, monitor the reaction by ¹H NMR spectroscopy for the

disappearance of the trimethylsilyl singlet.
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Dilute the mixture with water (200 mL) and extract with four 100-mL portions of chloroform.

Wash the combined organic phases three times with water (100 mL) and twice with brine

(100 mL), then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to leave a creamy white solid.

Purify the crude product by recrystallization from ethyl acetate–petroleum ether or by silica

gel chromatography to yield 15.0 g (83%) of ethynyl p-tolyl sulfone as colorless crystals.

Applications in Organic Synthesis and Drug
Development
Ethynyl p-tolyl sulfone is a versatile building block in organic synthesis due to its dual

reactivity.[4] It can act as a Michael acceptor, a dienophile in cycloaddition reactions, and a

precursor for the introduction of an ethynyl group.

Key Reactions and Transformations
The reactivity of ethynyl p-tolyl sulfone is dominated by the electrophilicity of the alkyne and

the ability of the sulfonyl group to act as a leaving group or to stabilize adjacent anions.

Reactions as an Electrophile

Reactions as an Acetylene Equivalent

Ethynyl p-tolyl sulfone

Michael Addition

Nucleophiles
(e.g., thiolates, amines, cuprates)

Diels-Alder Reaction

Dienes

Ene Reaction

Alkenes
(Lewis Acid Catalyzed)

Displacement Reactions

Organometallics
(e.g., Grignard, organolithium)

Protecting Group Chemistry

Protection of NH groups
(as tosylvinyl derivatives)

Click to download full resolution via product page
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Figure 2: Major reaction pathways of Ethynyl p-tolyl sulfone.

Michael Additions: A wide array of nucleophiles, including thiolates, amines, cuprates, and

enolates, readily add to the β-carbon of the alkyne.[1]

Diels-Alder Reactions: It serves as a potent dienophile, reacting with various dienes to form

six-membered rings. This has been utilized in the synthesis of complex polycyclic systems.

[1]

Ene Reactions: In the presence of a Lewis acid such as EtAlCl₂, it undergoes ene reactions

with alkenes.[1]

Displacement Reactions: Organometallic reagents like Grignard and organolithium

compounds can displace the sulfonyl group to form new substituted acetylenes.[1]

Protecting Group Chemistry: Ethynyl p-tolyl sulfone is used to introduce the 2-(4-

methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) protecting group for imides, azinones (including

AZT), and other NH-containing heterocycles.[3]

Relevance to Drug Development
While direct incorporation of the intact ethynyl p-tolyl sulfone moiety into final drug

candidates is not common, its utility as a synthetic intermediate is highly relevant to drug

development professionals.[4]

Scaffold Synthesis: Its ability to participate in cycloaddition and annulation reactions allows

for the rapid construction of diverse heterocyclic and carbocyclic scaffolds, which are central

to many medicinal chemistry programs.

Fragment-Based Drug Discovery: The ethynyl and p-tolyl sulfone fragments can be

considered as starting points in fragment-based approaches, with subsequent elaboration to

generate lead compounds.

Synthesis of Bioactive Molecules: Ethynyl p-tolyl sulfone has been employed as a key

starting material in the synthesis of various biologically active molecules. For instance, it is a

precursor for the synthesis of optically active indan-2-ols, a structural motif present in some
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bioactive compounds.[3] It has also been used in the synthesis of β-methoxyacrylate

analogues, a class of compounds known for their antifungal activity.[3]

Conclusion
Ethynyl p-tolyl sulfone has evolved from a chemical curiosity to a staple reagent in the

synthetic organic chemist's toolbox. Its predictable reactivity, coupled with the development of

robust and scalable synthetic procedures, has cemented its importance. For researchers,

scientists, and drug development professionals, a thorough understanding of the history,

properties, and diverse applications of this reagent is invaluable for the design and execution of

efficient and innovative synthetic strategies. The ability of ethynyl p-tolyl sulfone to serve as a

linchpin in the construction of complex molecular frameworks ensures its continued relevance

in the quest for novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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